molecular formula C9H12N2O2 B1331158 N-(3-Nitrobenzyl)ethanamine CAS No. 90390-03-7

N-(3-Nitrobenzyl)ethanamine

Cat. No.: B1331158
CAS No.: 90390-03-7
M. Wt: 180.2 g/mol
InChI Key: VVXKCFGNOOAFGU-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzyl)ethanamine is an organic compound with the molecular formula C9H12N2O2. It is characterized by the presence of a nitro group (-NO2) attached to the benzyl ring and an ethanamine group (-CH2CH2NH2). This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

N-(3-Nitrobenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, N-ethyl-3-nitro-, suggests that it may be harmful if inhaled or swallowed and can be irritating to the eyes, skin, and respiratory system . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Nitrobenzyl)ethanamine can be synthesized through a multi-step process. One common method involves the nitration of benzyl chloride to form 3-nitrobenzyl chloride, followed by a nucleophilic substitution reaction with ethanamine. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrobenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 3-Aminobenzyl ethanamine.

    Reduction: 3-Nitrosobenzyl ethanamine.

    Substitution: N-(3-Nitrobenzyl)acetamide.

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzyl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrobenzyl)ethanamine: Similar structure but with the nitro group at the para position.

    N-(2-Nitrobenzyl)ethanamine: Nitro group at the ortho position.

    N-(3-Nitrobenzyl)methanamine: Similar structure with a methanamine group instead of ethanamine.

Uniqueness

N-(3-Nitrobenzyl)ethanamine is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-10-7-8-4-3-5-9(6-8)11(12)13/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXKCFGNOOAFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238132
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-03-7
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using m-nitrobenzaldehyde as a starting material and also using ethylamine hydrochloride as a reagent, the same procedure of Example 42 gave 2.8 g of the titled compound (yield, 47%).
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